molecular formula C25H31FN4O2 B2400305 N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922096-45-5

N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2400305
M. Wt: 438.547
InChI Key: GGVISARLAQGZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its uses and applications.



Synthesis Analysis

This involves understanding the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.



Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.


Scientific Research Applications

Pharmacokinetic Studies and Metabolic Pathways

Research on similar compounds, like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), has been conducted to understand their disposition, metabolism, and the role of transporter-mediated renal and hepatic excretion. These studies are crucial for identifying the major metabolic pathways and the involvement of specific transporters in the excretion of the drug and its metabolites, which can influence the drug's efficacy and safety profile (Renzulli et al., 2011).

Potential Therapeutic Uses

The exploration of the therapeutic potential of these compounds spans various areas. For instance, derivatives of similar structures have been investigated for their antitumor activities against different cancer cell lines, indicating the potential of these compounds as anticancer agents. Such studies are crucial for the development of new medications with improved efficacy and selectivity for cancer treatment (Fang et al., 2016). Additionally, some compounds have shown significant antihypertensive activity, highlighting their potential use in managing high blood pressure (Takai et al., 1986).

Synthesis Methodologies

The development of efficient synthesis methods for these compounds is vital for facilitating their study and potential therapeutic application. For example, a practical and scalable synthetic route has been developed for YM758 monophosphate, a potent If current channel inhibitor, demonstrating the ongoing efforts to optimize the synthesis of such complex molecules for research and therapeutic use (Yoshida et al., 2014).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions and applications for the compound.


I hope this general information is helpful. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O2/c1-29-13-5-6-18-16-19(7-12-22(18)29)23(30-14-3-2-4-15-30)17-27-24(31)25(32)28-21-10-8-20(26)9-11-21/h7-12,16,23H,2-6,13-15,17H2,1H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVISARLAQGZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.